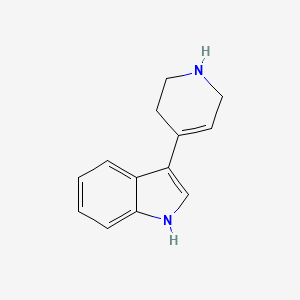
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚
概述
描述
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚是一种化学化合物,其结构特征是四氢吡啶环与吲哚结构融合。该化合物因其潜在的生物活性以及在科学研究各个领域的应用而受到关注。
科学研究应用
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括其对各种细胞过程的影响。
医学: 目前正在进行研究,以探索其潜在的治疗应用,例如其在调节神经递质系统中的作用。
工业: 该化合物可用于开发新材料和化学产品。
未来方向
The future directions for the study of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” could involve further exploration of its serotoninergic and anti-dopaminergic properties . Additionally, it could be studied as a potential inhibitor of the FGFR signaling pathway, which plays an essential role in various types of tumors .
准备方法
合成路线和反应条件
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚的合成通常涉及在特定条件下对适当前体的环化反应。 一种常见的方法是,在碱性过氧化氢催化剂存在下,对查耳酮中间体进行氧化环化反应 。 反应条件经过仔细控制,以确保形成所需产物,且具有高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流反应器和优化的反应条件可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰化合物中存在的官能团。
取代: 取代反应可以将新的官能团引入分子中。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢(用于氧化)、氢化铝锂(用于还原)以及各种卤化剂(用于取代反应)。 反应条件(例如温度、溶剂和催化剂)根据所需的转化进行优化。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可能会将卤素原子引入分子中。
作用机制
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物可能作用于神经递质受体、酶或其他细胞成分,从而导致各种生物学效应。 需要进行详细的研究以阐明所涉及的确切途径和靶标。
相似化合物的比较
类似化合物
独特性
3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚因其独特的结构特征而具有独特性,这些特征赋予其独特的化学和生物学性质。
属性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSPTXGPFAXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375484 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65347-55-9, 38620-69-8 | |
| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

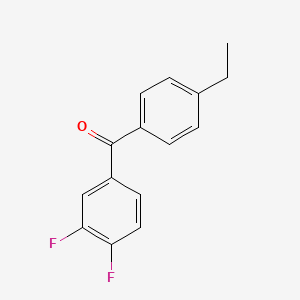
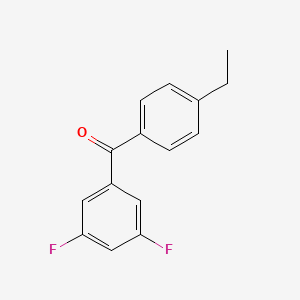
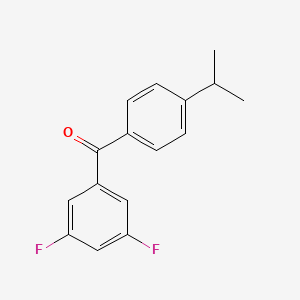
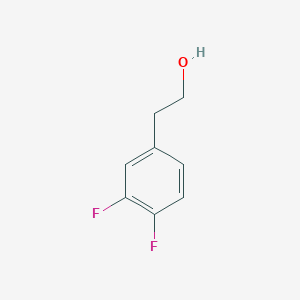
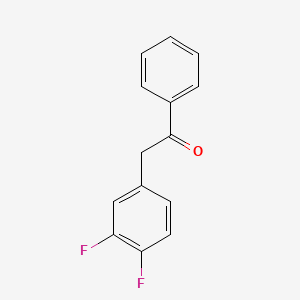
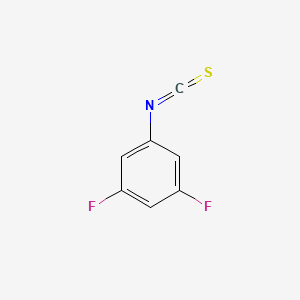

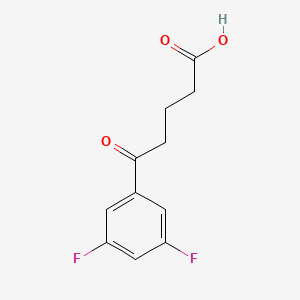


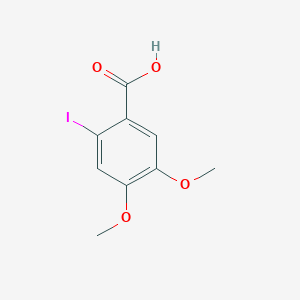
![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)
